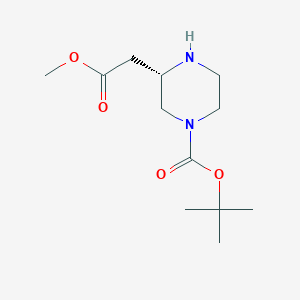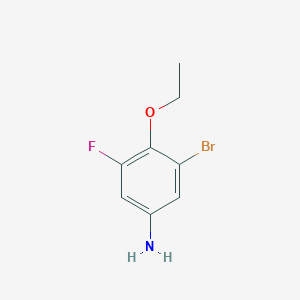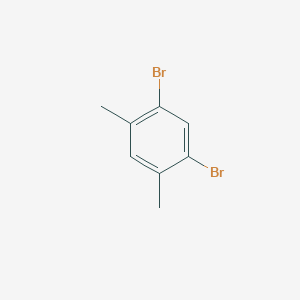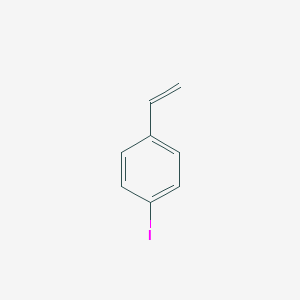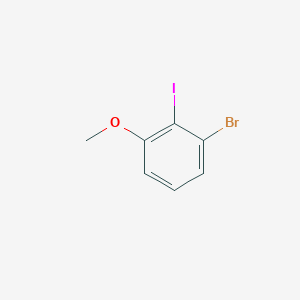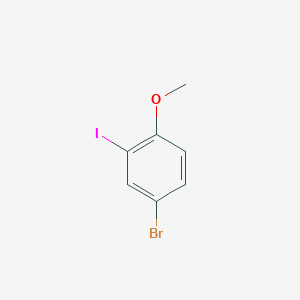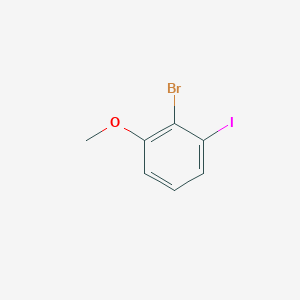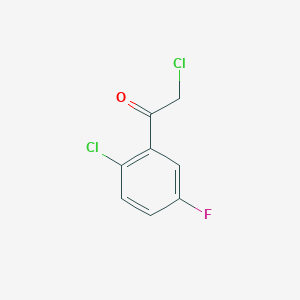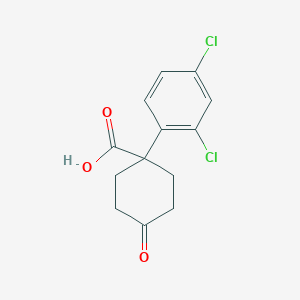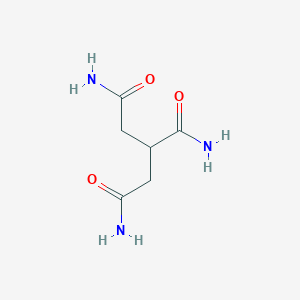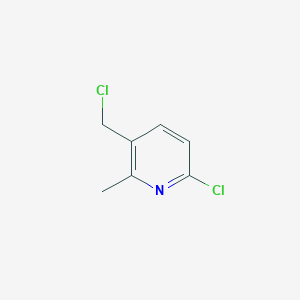![molecular formula C13H10F3NO B059721 5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole CAS No. 1261268-83-0](/img/structure/B59721.png)
5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrazole derivatives, including "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," often involves the reaction of nitriles with azides or through [3+2] cycloaddition reactions involving organoazides and nitriles. A novel synthetic route for tetrazoles includes the reaction of phenylsulfonylhydrazones with arenediazonium salts, which has been demonstrated to yield 2,5-disubstituted tetrazoles in good yields due to the availability of starting materials, simplicity of the procedure, and higher yields (Ito et al., 1976).
Molecular Structure Analysis
Tetrazole derivatives, including "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," are characterized by their planar tetrazole ring structure. X-ray crystallography studies reveal that the tetrazole rings are essentially planar, and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups. This structural arrangement has implications for the molecule's reactivity and interactions with biological targets (Al-Hourani et al., 2015).
科学的研究の応用
Molecular Docking and Cyclooxygenase-2 Inhibition
- Tetrazole derivatives, including those similar to "5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole," have been extensively studied for their interaction with cyclooxygenase-2 (COX-2) enzyme. Molecular docking studies help understand the orientation and interaction of these molecules within the enzyme's active site, suggesting potential as COX-2 inhibitors. For example, docking studies alongside crystal structure analysis have provided insights into how tetrazole compounds could inhibit COX-2, a target for anti-inflammatory drugs (Al-Hourani et al., 2015). Additionally, biomolecular docking has been employed to compare these compounds with known drugs like celecoxib, showing no inhibition potency for COX-1 or COX-2 enzymes, indicating specificity and potential for targeted therapy (Al-Hourani et al., 2020).
Crystallography and Structural Analysis
- The structural determination of tetrazole derivatives through X-ray crystallography reveals the planarity of the tetrazole rings and the non-conjugation of the aryl rings at the 1- and 5-positions, providing a foundation for understanding the chemical behavior and reactivity of these compounds. This structural information is crucial for designing drugs with specific properties, as seen in studies by Al-Hourani et al. (2015) and others focused on the crystal structure and bioassay studies of tetrazole compounds.
Antifungal Activity and Bioassay Studies
- New tetrazole derivatives have been synthesized and evaluated for their antifungal activity, showing significant sensitivity against certain moulds and yeasts like Candida albicans. This indicates the potential of these compounds as novel antifungal agents, addressing the issue of antifungal resistance (Łukowska-Chojnacka et al., 2016).
Synthesis and Chemical Reactivity
- The synthesis of novel tetrazole liquid crystals and their characterization shows the versatility of tetrazole compounds in material science, potentially leading to applications in liquid crystal displays and other technologies (Tariq et al., 2013). Furthermore, the reactivity of tetrazole derivatives with various nucleophiles opens up pathways for creating a wide range of functionalized compounds, as shown in the synthesis of novel tetrazole derivatives with potential antifungal activity.
Safety And Hazards
特性
IUPAC Name |
N-[4-(2H-tetrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-16(14,15)11-7-4-2-6(3-5-7)8-9-12-13-10-8/h2-5,11H,1H3,(H,9,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVKANXVOQNJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

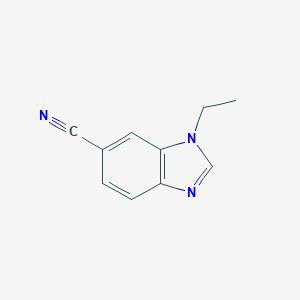

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
